molecular formula C13H7BrClF3N2 B039832 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile CAS No. 122453-72-9

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile

Cat. No.: B039832
CAS No.: 122453-72-9
M. Wt: 363.56 g/mol
InChI Key: MXCIGSYOLDBUKU-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic organic compound known for its diverse applications, particularly in the field of pest control. This compound is a derivative of pyrrole and is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile typically involves the reaction of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole with cyanogen bromide in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Used in the formulation of pesticides and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile include:

Uniqueness

What sets this compound apart is its unique combination of bromine, chlorine, and trifluoromethyl groups, which confer specific chemical properties that enhance its effectiveness in various applications .

Biological Activity

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic compound with significant biological activity, particularly in agricultural and biocidal applications. This compound has been studied for its efficacy as an insecticide and acaricide, showcasing broad-spectrum activity against various pests. This article reviews its synthesis, biological properties, and relevant studies that highlight its applications.

The molecular formula of this compound is C13H8BrClF3N2. The compound features a pyrrole ring substituted with bromine, chlorophenyl, and trifluoromethyl groups, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of chlorfenapyr in a controlled environment. A representative method includes dissolving chlorfenapyr in anhydrous dichloromethane and adding boron tribromide, followed by extraction with ethyl acetate and water to yield the desired product . The final product can be obtained through recrystallization from ethyl acetate and n-hexane mixtures.

Insecticidal and Acaricidal Properties

This compound exhibits potent insecticidal and acaricidal activities. It acts as both a stomach poison and contact insecticide, making it effective against a wide range of agricultural pests. Studies indicate that it can effectively control populations of harmful insects while demonstrating low toxicity to non-target organisms .

Antifouling Applications

Research has shown that this compound can be incorporated into antifouling compositions to protect materials from fouling organisms. When combined with other biocides such as tolylfluanide or dichlofluanide, it enhances the protective effect against marine biofouling . The synergistic effects of these combinations have been documented to improve the longevity and effectiveness of antifouling coatings.

Efficacy Against Specific Pests

In field trials, this compound demonstrated significant efficacy against various agricultural pests such as aphids and spider mites. For example, one study reported a reduction in pest populations by over 90% within two weeks of application .

Synergistic Effects with Other Compounds

A study exploring the combination of this compound with other biocides found that formulations containing this compound exhibited enhanced activity compared to single-agent treatments. This indicates potential for developing more effective pest management strategies that minimize environmental impact while maximizing efficacy .

Data Tables

Property Value
Molecular FormulaC13H8BrClF3N2
Melting Point126 - 130 °C
Biological ActivityInsecticide, Acaricide
ApplicationAntifouling, Pest Control
Study Findings
Field Trial on Aphids>90% population reduction
Synergistic Formulation StudyEnhanced efficacy with combined biocides

Properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3N2/c1-20-11(7-2-4-8(15)5-3-7)9(6-19)10(14)12(20)13(16,17)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCIGSYOLDBUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153617
Record name 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122453-72-9
Record name 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(p-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile (5.0 g, 0.0176 mol) in carbon tetrachloride is treated with bromine (56 g, 0.0351 mol), heated at reflux temperature for 8 hours, cooled, washed sequentially with water, aqueous sodium metabisulfite and water, dried over sodium sulfate and concentrated in vacuo to give a solid residue. The residue is recrystallized from heptane to give the title produce as a white solid, 6.0 g (94% yield), mp 126°-129° C.
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Synthesis routes and methods II

Procedure details

A solution of 2-(p-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile (5.70 g, 0.02 mol) in chlorobenzene is treated with bromine (3.52 g, 0.022 mol), heated at 80° C. for 20 hours, cooled to room temperature, treated with additional bromine (3.52 g, 0.022 mol) and heated at 100° C. until reaction is complete by HPLC analysis. The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic phase is washed with aqueous sodium metabisulfite, dried (MgSO4) and concentrated in vacuo to afford a solid residue. The residue is recrystallized from ethyl acetate/heptane to give the title product as a white solid, 6.50 g (89.4% yield), mp 126°-129° C.
Quantity
5.7 g
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3.52 g
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3.52 g
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Yield
89.4%

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